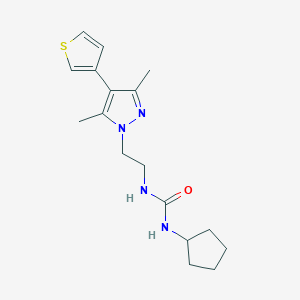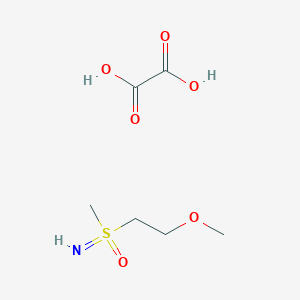
1-cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclopentyl-3-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been extensively studied for its potential applications in the field of scientific research.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Antitumor Agents
Synthesis and Antibacterial Activity : Research by Azab et al. (2013) focused on synthesizing new heterocyclic compounds containing a sulfonamido moiety, aiming to develop potential antibacterial agents. The study explored the reactivity of a precursor with urea and thiourea, among other compounds, to produce derivatives with promising antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
Antitumor Applications : Nassar et al. (2015) outlined an efficient method to synthesize pyrazolo[3,4-d]pyrimidine and other derivatives via condensation reactions involving urea and thiourea derivatives. These compounds showed significant effects in mouse tumor model cancer cell lines, demonstrating potential as antitumor agents (Nassar, Atta-Allah, & Elgazwy, 2015).
Catalysis and Material Science
Catalysis : A study by Magubane et al. (2017) on the transfer hydrogenation of ketones using (pyrazolyl)ethyl)pyridine Fe(II) and Ni(II) complexes indicates the utility of urea derivatives in catalytic processes. These complexes formed active catalysts for transfer hydrogenation, highlighting the role of these compounds in facilitating chemical transformations (Magubane, Alam, Ojwach, & Munro, 2017).
Material Science Applications : Gelation properties of urea derivatives were studied by Kirschbaum and Wadke (1976), who found that addition of urea solutions to specific compounds leads to the formation of thixotropic, heat-reversible gels. This study underscores the potential of urea derivatives in developing materials with unique physical properties (Kirschbaum & Wadke, 1976).
Synthesis of Heterocyclic Compounds
- Heterocyclic Compound Synthesis : Research by Brahmachari and Banerjee (2014) demonstrated the use of urea as a novel organo-catalyst in the eco-friendly synthesis of diverse and densely functionalized 2-amino-3-cyano-4H-pyrans and pyran-annulated heterocyclic scaffolds. This showcases the role of urea in green chemistry, facilitating the synthesis of complex molecules under mild conditions (Brahmachari & Banerjee, 2014).
Eigenschaften
IUPAC Name |
1-cyclopentyl-3-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4OS/c1-12-16(14-7-10-23-11-14)13(2)21(20-12)9-8-18-17(22)19-15-5-3-4-6-15/h7,10-11,15H,3-6,8-9H2,1-2H3,(H2,18,19,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTWENPCYKVWCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)NC2CCCC2)C)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-2-chloro-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2386071.png)
![4-cyano-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2386072.png)
![N-[(4-chlorophenyl)methyl]-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl]acetamide](/img/structure/B2386073.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]propane-1-sulfonamide](/img/structure/B2386074.png)



![{1-[4-(benzyloxy)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methanol](/img/structure/B2386081.png)



